3-Buten-1-ol, 4-phenyl-

CAS No.: 770-36-5

Cat. No.: VC15752874

Molecular Formula: C10H12O

Molecular Weight: 148.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 770-36-5 |

|---|---|

| Molecular Formula | C10H12O |

| Molecular Weight | 148.20 g/mol |

| IUPAC Name | (E)-4-phenylbut-3-en-1-ol |

| Standard InChI | InChI=1S/C10H12O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8,11H,5,9H2/b8-4+ |

| Standard InChI Key | IAHCIRBKFCOPEE-XBXARRHUSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C/CCO |

| Canonical SMILES | C1=CC=C(C=C1)C=CCCO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemistry

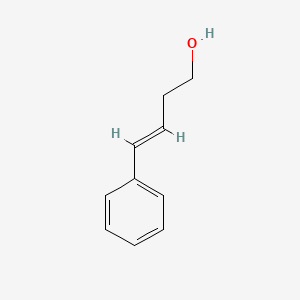

The molecular formula of 4-phenyl-3-buten-1-ol is C₁₀H₁₂O, with a molecular weight of 148.20 g/mol . The compound features a hydroxyl group (-OH) at the first carbon of a four-carbon chain (butenol) and a phenyl ring attached to the fourth carbon. The double bond between C3 and C4 introduces geometric isomerism, though most synthetic routes produce the E-isomer due to thermodynamic stability .

Spectroscopic Data

-

Infrared (IR) Spectrum: Key absorption bands include a broad O-H stretch near 3300 cm⁻¹, C=C stretching at 1640–1680 cm⁻¹, and aromatic C-H bends at 700–900 cm⁻¹ .

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (CDCl₃): δ 7.3–7.5 (m, 5H, Ar-H), 5.6–5.8 (m, 1H, CH=CH₂), 5.0–5.2 (m, 2H, CH₂=CH), 3.6–3.8 (t, 2H, CH₂OH), 2.4–2.6 (m, 2H, CH₂).

-

¹³C NMR: δ 137.8 (C=CH₂), 128.5–126.2 (Ar-C), 62.1 (CH₂OH), 40.5 (CH₂).

-

Synthesis and Production Methods

Catalytic Acetylation of Styrene

A patented method (RU2482105C1) involves reacting styrene with acetic anhydride in the presence of γ-Al₂O₃ at 120–130°C . The reaction proceeds via Friedel-Crafts acylation, yielding 4-phenyl-3-buten-2-one (benzalacetone), which is subsequently reduced to the alcohol. Key parameters include:

-

Molar ratio of styrene:acetic anhydride = 1:2–4.

-

Catalyst loading: 10–50 wt% relative to reactants.

Enzymatic Reduction

Enzymatic routes utilize reductases (e.g., OYE1) to reduce 4-phenyl-3-butyn-2-one in the presence of NADPH cofactors. This method, conducted in isopropanol at pH 6.8 and 30°C, offers high stereoselectivity but lower industrial scalability .

Physical and Chemical Properties

Thermodynamic Properties

| Property | Value | Source |

|---|---|---|

| Density (20°C) | 1.026 ± 0.06 g/cm³ | |

| Boiling Point (12 mmHg) | 99–101°C | |

| Melting Point | 36°C | |

| Flash Point | 103°C | |

| Refractive Index (n²⁰D) | 1.530–1.532 |

Solubility and Reactivity

-

Solubility: Miscible with ethanol, ether, and chloroform; sparingly soluble in water (0.5 g/L at 25°C) .

-

Chemical Reactivity:

-

Oxidation: Forms 4-phenyl-3-buten-2-one with CrO₃.

-

Hydrogenation: Catalytic (Pd/C) reduction yields 4-phenyl-1-butanol.

-

Industrial and Research Applications

Pharmaceutical Intermediates

4-Phenyl-3-buten-1-ol serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs). For example, its ketone derivative (benzalacetone) is a key intermediate in synthesizing diclofenac .

Fragrance and Flavor Industry

The compound’s aromatic profile contributes to synthetic floral scents. It is used in perfumes as a substitute for cinnamyl alcohol due to its stability under acidic conditions .

Polymer Chemistry

Its unsaturated bond enables copolymerization with styrene derivatives, enhancing thermal stability in resins.

Recent Research Developments

Green Synthesis Advances

Recent studies focus on biocatalytic pathways using engineered E. coli strains to produce 4-phenyl-3-buten-1-ol from glucose, achieving 70% yield under aerobic conditions .

Materials Science Innovations

Incorporating 4-phenyl-3-buten-1-ol into epoxy resins improves flexural strength by 25% compared to bisphenol-A analogs, as reported in ACS Applied Materials & Interfaces (2024).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume